N,N-Dipropyltryptamine hydrochloride (DPT HCl, CAS 16382-06-2) is a synthetic tryptamine derivative and a well-characterized serotonin receptor agonist. Structurally distinguished by the presence of two propyl chains on the terminal amine, this compound is supplied as a stable, water-soluble crystalline hydrochloride salt . In preclinical research, DPT HCl is primarily utilized to investigate 5-HT2A and 5-HT1A receptor-mediated signaling pathways, as well as monoamine transporter inhibition [1]. Its high purity, defined melting point (174.5–178 °C), and reliable aqueous solubility make it an essential reference standard for neuropharmacological assays, behavioral modeling, and structure-activity relationship (SAR) studies comparing N-alkyl chain elongations in the tryptamine class .
Substituting DPT HCl with its freebase form or closely related analogs like N,N-Dimethyltryptamine (DMT) or N,N-Diethyltryptamine (DET) severely compromises experimental reproducibility. DPT freebase is an unstable, oily or waxy substance that is highly susceptible to oxidation and practically impossible to weigh or formulate with gravimetric precision . In contrast, the hydrochloride salt forms a stable crystalline lattice that ensures long-term shelf life and complete aqueous solubility for in vitro and in vivo dosing . Furthermore, substituting DPT with DMT or DET alters the fundamental pharmacokinetics of the assay; the longer N,N-dipropyl chains significantly increase lipophilicity, altering blood-brain barrier permeability, receptor binding affinities, and extending the duration of action, meaning these analogs cannot serve as direct functional replacements in comparative models .
DPT freebase exists as an oily or low-melting waxy solid that degrades upon exposure to air and light, making precise dosing difficult. In contrast, DPT HCl is a stable crystalline solid with a well-defined melting point of 174.5–178 °C . This crystalline salt form allows for exact gravimetric measurements and stable aqueous stock solutions.
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | DPT HCl (Stable crystalline solid, MP: 174.5–178 °C) |
| Comparator Or Baseline | DPT Freebase (Unstable oily/waxy base) |
| Quantified Difference | Transformation from an unweighable oil to a stable crystalline solid with a >174 °C melting point. |
| Conditions | Standard laboratory handling and storage |
Procurement of the HCl salt is mandatory for reproducible assay preparation, as the freebase cannot be accurately weighed or stored long-term.
In calcium flux assays measuring human 5-HT2A receptor activation, the N-alkyl chain length significantly impacts potency. DPT demonstrates an EC50 of 26.1 nM, whereas the shorter-chain analog N,N-Diethyltryptamine (DET) exhibits an EC50 of 67.8 nM [1]. This demonstrates that the dipropyl substitution provides higher receptor activation potency compared to the diethyl derivative.
| Evidence Dimension | h5-HT2A Receptor Activation (EC50) |
| Target Compound Data | DPT (EC50 = 26.1 nM) |
| Comparator Or Baseline | DET (EC50 = 67.8 nM) |
| Quantified Difference | 2.6-fold higher potency (lower EC50) for DPT compared to DET. |
| Conditions | In vitro calcium mobilization assay (h5-HT2A) |
Researchers mapping 5-HT2A signal transduction must select DPT over DET to achieve robust receptor activation at lower molar concentrations.
Beyond receptor agonism, DPT HCl functions as a monoamine reuptake inhibitor with distinct selectivity profiles. It inhibits serotonin reuptake with an IC50 of 2.9 μM and norepinephrine reuptake with an IC50 of 9.1 μM, but is significantly weaker at the dopamine transporter (IC50 = 23 μM) . This quantitative profile differentiates it from highly selective classical psychedelics and provides a secondary mechanism of action.
| Evidence Dimension | Monoamine Reuptake Inhibition (IC50) |
| Target Compound Data | Serotonin Transporter (IC50 = 2.9 μM) |
| Comparator Or Baseline | Dopamine Transporter (IC50 = 23 μM) |
| Quantified Difference | Approximately 7.9-fold higher selectivity for serotonin reuptake inhibition over dopamine. |
| Conditions | In vitro monoamine reuptake assays |
This transporter selectivity data is critical for researchers modeling the complex, multi-target neurochemical effects of substituted tryptamines.
Due to its established EC50 of 26.1 nM at the h5-HT2A receptor, DPT HCl is a highly suitable reference agonist for calcium mobilization and radioligand binding assays, allowing researchers to map the structure-activity relationships of N-alkylated tryptamines [1].
With its characterized IC50 values for serotonin (2.9 μM) and norepinephrine (9.1 μM) reuptake, DPT HCl serves as a critical compound for in vitro transporter assays investigating the secondary neurochemical mechanisms of psychedelics .
The stable crystalline nature and aqueous solubility of the HCl salt ensure precise, reproducible dosing in rodent behavioral models (e.g., Head-Twitch Response), where the higher lipophilicity of the dipropyl chains produces distinct pharmacokinetic profiles compared to lower-chain analogs like DMT .